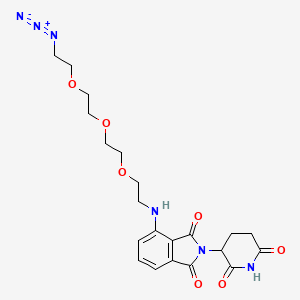

Pomalidomide 4'-PEG3-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26N6O7 |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C21H26N6O7/c22-26-24-7-9-33-11-13-34-12-10-32-8-6-23-15-3-1-2-14-18(15)21(31)27(20(14)30)16-4-5-17(28)25-19(16)29/h1-3,16,23H,4-13H2,(H,25,28,29) |

InChI Key |

IRPMZWZENVORCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Pomalidomide 4'-PEG3-azide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the structure, properties, and applications of Pomalidomide (B1683931) 4'-PEG3-azide, a key building block in the development of targeted protein degraders.

Pomalidomide 4'-PEG3-azide is a functionalized E3 ligase ligand designed for use in Proteolysis Targeting Chimera (PROTAC) research and development. It incorporates the high-affinity Cereblon (CRBN) ligand, pomalidomide, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker that terminates with a reactive azide (B81097) group. This azide moiety allows for the convenient and efficient conjugation to a target protein ligand via "click chemistry," facilitating the rapid assembly of PROTAC molecules.[1][2]

Structure and Physicochemical Properties

This compound is a synthetic molecule that plays a crucial role in the targeted degradation of proteins. Its structure is meticulously designed to bridge a target protein with the cellular protein disposal machinery. The pomalidomide component of the molecule binds to the E3 ubiquitin ligase Cereblon, while the azide group at the end of the PEG linker serves as a versatile handle for attaching a ligand that binds to a specific protein of interest.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C21H26N6O7 | [2] |

| Molecular Weight | 474.5 g/mol | [2] |

| Appearance | White to yellow solid | [3] |

| Purity | ≥95% | [2] |

| Solubility | DMSO: 200 mg/mL (421.50 mM) with ultrasonic treatment. Soluble in DCM and ACN. | [3],[4] |

| Storage | Store at -20°C under nitrogen, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |

| CAS Number | 2271036-46-3 | [2] |

Mechanism of Action: PROTAC-Mediated Protein Degradation

Pomalidomide-based PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. The pomalidomide moiety of the PROTAC binds to the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3] Simultaneously, the other end of the PROTAC, which is conjugated to a target-specific ligand, binds to the protein of interest (POI). This induced proximity brings the POI close to the E3 ligase, facilitating the transfer of ubiquitin molecules from an E2 conjugating enzyme to the target protein. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.

Experimental Protocols

The terminal azide group of this compound allows for its conjugation to alkyne-containing molecules through two primary "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3]

Synthesis of this compound

A common synthetic route to pomalidomide derivatives involves the nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide with an appropriate amine-containing linker.[5][6] For this compound, this would involve the reaction of 4-fluorothalidomide with an amino-PEG3-azide linker.

A representative, non-optimized protocol for a similar synthesis is as follows:

-

Dissolve 4-fluorothalidomide (1 equivalent) and the amine-linker (1.1 equivalents) in a suitable solvent such as DMSO.[5]

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 equivalents).[5]

-

Heat the reaction mixture (e.g., to 90°C) and monitor its progress by an appropriate method like LC-MS.[5]

-

Upon completion, the product can be purified using standard techniques such as preparative HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient and forms a stable triazole linkage between the azide on the pomalidomide linker and a terminal alkyne on the target protein ligand.[7]

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270) (freshly prepared)

-

A copper-chelating ligand (e.g., THPTA) is recommended to improve efficiency and reduce oxidative damage.[7]

-

Solvent (e.g., DMSO/water or t-BuOH/water)[7]

Protocol:

-

Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and the alkyne-functionalized molecule.[7]

-

In a reaction vial, combine this compound (1.1 equivalents) and the alkyne substrate (1.0 equivalent).[7]

-

Add the solvent to achieve a final concentration of approximately 5-10 mM.[7]

-

Add the copper ligand solution (e.g., THPTA).[7]

-

Add the CuSO₄ solution (final concentration ~0.25 mM).[7]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).[7]

-

Stir the reaction at room temperature for 1-16 hours, monitoring by TLC or LC-MS.[7]

-

Once complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).[7]

-

Purify the crude product by silica (B1680970) gel chromatography or preparative HPLC.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for biological applications where the cytotoxicity of copper is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[8][9]

Materials:

-

This compound

-

Strained alkyne (DBCO or BCN)-functionalized target protein ligand

-

Anhydrous solvent (e.g., DMSO or DMF)[8]

Protocol:

-

Prepare stock solutions of this compound and the strained alkyne-functionalized molecule in anhydrous DMSO or DMF (e.g., 10 mM).[8]

-

In a reaction vial, combine the this compound solution and the strained alkyne solution. A 1.5 to 5-fold molar excess of the azide is often recommended.[8]

-

The reaction can be performed at room temperature or 37°C.[10]

-

Monitor the reaction progress by an appropriate method (e.g., LC-MS). Reaction times are typically less than 12 hours.[10]

-

For small molecule conjugates, purification can be achieved via preparative HPLC. For bioconjugates, size-exclusion chromatography or dialysis can be used.

Safety and Handling

Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

Disclaimer: This document is intended for informational purposes for research professionals and is based on publicly available data. The experimental protocols provided are general guidelines and may require optimization for specific applications. Always refer to the manufacturer's safety data sheet (SDS) and certificate of analysis (CoA) for the most accurate and up-to-date information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pomalidomide-PEG3-Azide | BroadPharm [broadpharm.com]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. interchim.fr [interchim.fr]

Pomalidomide 4'-PEG3-azide: A Technical Guide for Advanced Drug Development

CAS Number: 2271036-46-3

This technical guide provides an in-depth overview of Pomalidomide (B1683931) 4'-PEG3-azide, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. This document outlines the compound's chemical properties, its application in PROTAC synthesis, and detailed experimental protocols for its use and evaluation.

Core Compound Specifications

Pomalidomide 4'-PEG3-azide is a functionalized E3 ligase ligand designed for the synthesis of PROTACs.[1] It incorporates the immunomodulatory drug pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, a polyethylene (B3416737) glycol (PEG3) linker to improve solubility and provide spatial separation, and a terminal azide (B81097) group for covalent conjugation to a target protein ligand via "click chemistry".[1][2]

| Property | Value | Reference |

| CAS Number | 2271036-46-3 | [3][4] |

| Molecular Formula | C₂₁H₂₆N₆O₇ | [2] |

| Molecular Weight | 474.47 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥95% (HPLC) | |

| Storage Conditions | -20°C | [2][4] |

| Solubility | Soluble in DMSO | |

| Functional Groups | Pomalidomide (CRBN Ligand), PEG3 Linker, Azide | [1][2] |

Mechanism of Action in PROTAC Technology

This compound serves as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5] The azide group allows for the covalent attachment of a ligand that binds to a specific protein of interest (POI). Once the PROTAC is assembled, it facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5]

Experimental Protocols

This section provides detailed protocols for the synthesis of a PROTAC using this compound and the subsequent evaluation of its biological activity. The protocols are based on the synthesis of a PARP1 degrader as described in the literature.[1][6]

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate this compound with an alkyne-functionalized ligand for a target protein (e.g., an alkyne-modified PARP1 inhibitor).

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Reaction vial

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a reaction vial, add the alkyne-functionalized ligand solution (1.0 equivalent).

-

Add the this compound solution (1.1 equivalents).

-

Add CuSO₄ solution (0.1 equivalents).

-

Add THPTA solution (0.5 equivalents).

-

Add DMSO to achieve a final reaction concentration of ~10 mM.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2.0 equivalents).

-

Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, purify the PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

In Vitro Protein Degradation Assay (Western Blot)

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cell-based assay.

Materials:

-

Human cell line expressing the target protein (e.g., HeLa cells for PARP1)

-

Complete cell culture medium

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a desired time (e.g., 24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the loading control.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for a PARP1-degrading PROTAC synthesized from a pomalidomide-azide precursor, demonstrating its degradation efficiency.

| Parameter | Value | Cell Line | Treatment Time | Reference |

| DC₅₀ (Degradation Concentration 50%) | ~10 nM | HeLa | 24 hours | [6] |

| Dₘₐₓ (Maximum Degradation) | >95% | HeLa | 24 hours | [6] |

Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific PROTAC, target protein, and cell line used. The values presented here are for illustrative purposes based on published data for a potent PARP1 degrader.

Conclusion

This compound is a versatile and indispensable tool for the development of CRBN-recruiting PROTACs. Its well-defined structure and reactive azide handle enable the efficient synthesis of a wide range of protein degraders. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel PROTACs for therapeutic and research applications. As the field of targeted protein degradation continues to expand, the utility of such precisely engineered chemical tools will undoubtedly grow in significance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. molnova.cn [molnova.cn]

- 3. chemscene.com [chemscene.com]

- 4. This compound, 2271036-46-3 | BroadPharm [broadpharm.com]

- 5. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Azide-Functionalized Pomalidomide: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological activities of azide-functionalized pomalidomide (B1683931), a critical building block in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts: Hijacking the Ubiquitin-Proteasome System

Pomalidomide, a thalidomide (B1683933) analog, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Its biological activity is centered on its ability to bind to CRBN, a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][3] This binding event allosterically modifies the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4]

The introduction of an azide (B81097) (-N₃) group, typically at the C5 position of the phthalimide (B116566) ring, transforms pomalidomide into a versatile chemical tool.[5] This azide functionality serves as a bioorthogonal handle for "click chemistry," enabling the efficient and specific conjugation of pomalidomide to a ligand targeting a protein of interest (POI).[1][5] The resulting heterobifunctional molecule is known as a Proteolysis Targeting Chimera (PROTAC).

PROTACs synthesized using azide-functionalized pomalidomide leverage the inherent mechanism of the parent molecule. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end binds to the target protein.[6] This induced proximity brings the target protein into the vicinity of the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[6][7] The strategic functionalization at the C5 position can also mitigate off-target degradation of endogenous zinc finger proteins, a known liability of some pomalidomide-based degraders.[6][8]

Quantitative Biological Data

The efficacy of pomalidomide and its derivatives is underpinned by their binding affinity to CRBN and their ability to induce the degradation of target proteins. While specific binding affinity data for azide-functionalized pomalidomide is not always publicly available, its utility is predicated on the high-affinity interaction of its parent molecule.[9]

| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 | Reference |

| Pomalidomide | ~157 nM | ~3 µM | [7][8] |

| Lenalidomide | ~178 nM | ~3 µM | [7] |

| Thalidomide | ~250 nM | ~30 µM | [7] |

| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |

| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 nM | >95% | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of azide-functionalized pomalidomide and derived PROTACs.

Synthesis of Pomalidomide-C5-azide

The synthesis of Pomalidomide-C5-azide is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[10][11]

Materials:

-

4-fluorothalidomide

-

Dimethyl sulfoxide (B87167) (DMSO)[11]

-

DIPEA (N,N-Diisopropylethylamine)[12]

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 4-fluorothalidomide and 5-azidopentan-1-amine in DMSO.

-

Add DIPEA to the reaction mixture.

-

Heat the reaction mixture (e.g., to 130°C for primary amines in DMSO) and monitor its progress by TLC or LC-MS.[11]

-

Upon completion, cool the mixture to room temperature and dilute with EtOAc.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by silica gel column chromatography to yield Pomalidomide-C5-azide.[10][11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction is used to conjugate Pomalidomide-C5-azide to an alkyne-containing molecule of interest.[3][5]

Materials:

-

Pomalidomide-C5-azide

-

Alkyne-functionalized molecule

-

t-BuOH and water or DMF[2]

-

Copper(II) sulfate pentahydrate

-

Sodium ascorbate (B8700270)

Procedure:

-

In a reaction vial, dissolve the alkyne-modified target ligand (1.0 eq) and Pomalidomide-C5-azide (1.05 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water or DMF).[2]

-

Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).[2]

-

Stir the reaction mixture at room temperature for 4-12 hours.[2]

-

Monitor the reaction by LC-MS.[2]

-

Upon completion, purify the resulting PROTAC, for example, by preparative HPLC.

Cereblon Binding Assay (Fluorescence Polarization)

This assay quantitatively determines the binding affinity of a ligand to CRBN.[7]

Materials:

-

Purified recombinant human CRBN protein

-

Fluorescently labeled tracer ligand that binds to CRBN

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

384-well, low-volume, black microplates

-

Test compounds (e.g., pomalidomide derivatives) serially diluted in DMSO

Procedure:

-

Add a fixed concentration of the fluorescent tracer and CRBN protein to each well of the microplate.

-

Add the serially diluted test compounds to the wells.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

The binding of the test compound to CRBN will displace the fluorescent tracer, leading to a decrease in fluorescence polarization. The IC50 value can be calculated from the resulting dose-response curve.

Western Blot for Protein Degradation

This is a standard method to assess the degradation of a target protein induced by a PROTAC.

Materials:

-

Cells expressing the target protein

-

PROTAC of interest

-

Lysis buffer

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with varying concentrations of the PROTAC for a specified time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with the primary antibody for the target protein and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.[6]

Materials:

-

Cells expressing the target protein

-

PROTAC of interest

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer with deubiquitinase inhibitors

-

Antibody against the target protein for immunoprecipitation

-

Protein A/G beads

-

Primary antibody against ubiquitin

Procedure:

-

Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor for 4-6 hours.[6]

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.[6]

-

Immunoprecipitate the target protein using a specific antibody and Protein A/G beads.[6]

-

Elute the immunoprecipitated proteins from the beads.

-

Perform SDS-PAGE and Western blotting.

-

Probe the membrane with a primary antibody against ubiquitin. A high molecular weight smear in the lane of the PROTAC and proteasome inhibitor co-treatment indicates polyubiquitination of the target protein.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental workflows associated with azide-functionalized pomalidomide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to Pomalidomide 4'-PEG3-azide for Advanced Drug Development

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Pomalidomide 4'-PEG3-azide. It details its chemical properties, its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the underlying mechanism of action for targeted protein degradation.

Core Compound Data

This compound is a functionalized building block essential for the development of PROTACs, a novel class of therapeutic agents.[1][2] It incorporates the Pomalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This is connected via a 3-unit polyethylene (B3416737) glycol (PEG3) linker to a terminal azide (B81097) group, which allows for covalent conjugation to a target protein ligand through click chemistry.[][5][6]

The following table summarizes the key quantitative data for this compound:

| Property | Value | Reference(s) |

| Molecular Weight | 474.47 g/mol (or 474.5 Da) | [1][2][][7] |

| Chemical Formula | C₂₁H₂₆N₆O₇ | [1][2][][7] |

| CAS Number | 2271036-46-3 | [1][][7] |

| Purity | ≥95% (typically analyzed by HPLC) | [1][2][] |

| Appearance | Solid | [7] |

| Storage Conditions | Store at -20°C | [1][2][] |

| Stability | At least 6 months at -20°C | [7] |

Mechanism of Action: PROTAC-Mediated Protein Degradation

Pomalidomide-based PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[2][8] The Pomalidomide component of the PROTAC binds to the E3 ligase Cereblon, while the other end of the PROTAC binds to the protein of interest. This forms a ternary complex, bringing the target protein into close proximity with the E3 ligase.[2][9] This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome.[2][8] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.[2]

Experimental Protocol: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for the conjugation of this compound to an alkyne-functionalized ligand for a protein of interest.

Materials:

-

This compound

-

Alkyne-functionalized ligand for the protein of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., a mixture of water and t-BuOH, or DMSO)

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound (1 equivalent) in the chosen solvent system.

-

Dissolve the alkyne-functionalized target protein ligand (1-1.2 equivalents) in the same solvent system.

-

-

Preparation of the Catalyst Solution:

-

In a separate vial, prepare a stock solution of CuSO₄.

-

Prepare a stock solution of the stabilizing ligand (THPTA for aqueous reactions, TBTA for organic solvents) at a concentration that allows for a 1:2 to 1:5 molar ratio of Cu(I) to ligand.[10]

-

Just before use, mix the CuSO₄ solution with the THPTA/TBTA ligand solution.[10]

-

-

Click Reaction:

-

Combine the solutions of this compound and the alkyne-functionalized ligand in a reaction vessel.

-

Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Add the pre-mixed CuSO₄/ligand solution to the reaction mixture (typically 0.1-0.5 equivalents of CuSO₄).

-

Prepare a fresh stock solution of sodium ascorbate. Add the sodium ascorbate solution (1-10 equivalents) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.[11]

-

Stir the reaction mixture at room temperature.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically within 1-4 hours), quench the reaction, if necessary.

-

Purify the resulting PROTAC molecule using standard chromatographic techniques, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

This protocol outlines a standard approach; reaction conditions, including solvent, temperature, and catalyst loading, may need to be optimized for specific substrates.

References

- 1. This compound | CAS 2271036-46-3 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Signature of click chemistry in advanced techniques for cancer therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01196E [pubs.rsc.org]

An In-depth Technical Guide to Exploratory Studies Using Pomalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of targeted protein degradation. PROTACs are heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3][4] This is achieved by simultaneously binding a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex that facilitates the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][5]

Pomalidomide (B1683931), a second-generation immunomodulatory imide drug (IMiD), has become a cornerstone in PROTAC design.[6] It functions as a potent molecular glue that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CUL4-DDB1-CRBN-RBX1 (CRL4^CRBN^) complex.[5][6][7] The well-characterized interaction between pomalidomide and CRBN, along with its favorable drug-like properties, has made it a widely adopted E3 ligase ligand for the development of novel degraders against a multitude of therapeutic targets in oncology and other disease areas.[2][8][]

This technical guide provides a comprehensive overview of exploratory studies involving pomalidomide-based PROTACs, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.

Mechanism of Action: Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs operate by hijacking the CRL4^CRBN^ E3 ligase complex to induce the degradation of a specific protein of interest. The process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

First, the bifunctional PROTAC molecule enters the cell. One end of the PROTAC, the "warhead," binds to the target protein (POI), while the other end, the pomalidomide moiety, binds to CRBN.[5] This binding event brings the POI into close proximity with the E3 ligase complex, forming a ternary complex (POI-PROTAC-CRBN).[10] The formation of this complex is the critical step that enables the subsequent transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][5] The POI becomes polyubiquitinated, which serves as a recognition signal for the 26S proteasome.[1] The proteasome then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[1]

Caption: General mechanism of action for a pomalidomide-based PROTAC.

Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs

The efficacy of pomalidomide-based PROTACs is assessed through various quantitative metrics, including their degradation capability (DC50 and Dmax) and their anti-proliferative or inhibitory effects (IC50 or GI50). The following tables summarize key data from exploratory studies on PROTACs targeting several important cancer-related proteins.

Table 1: EGFR-Targeting PROTACs

Epidermal Growth Factor Receptor (EGFR) is a key target in several cancers. Pomalidomide-based PROTACs have been developed to overcome resistance to traditional EGFR inhibitors.[11]

| Compound | Target(s) | Cell Line(s) | IC50 (µM) | DC50 (nM) | Dmax (%) | Reference |

| Compound 16 | EGFR^WT^ | A549, MCF-7, HepG-2, HCT-116 | 0.10 | - | 96 (at 72h) | [11][12] |

| EGFR^T790M^ | 4.02 | [11][12] | ||||

| SIAIS125 | EGFR^Ex19del^ | H1975 | - | - | >90 | [11] |

| SIAIS126 | EGFR^L858R/T790M^ | H1975 | - | - | >90 | [11] |

Note: IC50 values for Compound 16 are for kinase inhibition. DC50 values were not explicitly provided in the source.

Table 2: HDAC8-Targeting PROTACs

Histone Deacetylase 8 (HDAC8) is overexpressed in various cancers, making it a viable therapeutic target.[13]

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Key Finding | Reference |

| ZQ-23 | HDAC8 | Not specified | 147 | 93 | Selective for HDAC8; no effect on HDAC1/3 | [13] |

Table 3: KRAS G12C-Targeting PROTACs

The KRAS G12C mutation is a common oncogenic driver. Pomalidomide-based PROTACs offer a novel strategy to target this previously "undruggable" protein.[14][15]

| Compound | Target | Cell Line | DC50 (µM) | Key Finding | Reference |

| KP-14 | KRAS G12C | NCI-H358 | ~1.25 | Suppresses MAPK signaling pathway | [14][15] |

Table 4: B-Raf-Targeting PROTACs

B-Raf is a key component of the MAPK signaling pathway and is frequently mutated in cancer.[16]

| Compound | Target | Cell Line | IC50 (µM) | Key Finding | Reference |

| Compound 2 | B-Raf | MCF-7 | 2.7 | Induces apoptosis and degradation of B-Raf | [16] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key experiments cited in the development and evaluation of pomalidomide-based PROTACs.

Synthesis of Pomalidomide-Based PROTACs (General Protocol)

The synthesis of pomalidomide-based PROTACs typically involves the conjugation of a pomalidomide derivative to a target-binding ligand via a chemical linker. A common and versatile method is the use of "click chemistry" with a pomalidomide-azide derivative.[6][17]

1. Synthesis of Pomalidomide-C5-Azide:

-

Step 1: Alkylation of Pomalidomide: To a solution of pomalidomide in DMF, add potassium carbonate and 1,5-dibromopentane. Heat the reaction mixture (e.g., at 60 °C) for several hours. After workup and purification, this yields an N-alkylated pomalidomide with a terminal bromide.[5]

-

Step 2: Azide (B81097) Formation: The bromo-pomalidomide derivative is then dissolved in DMF, and sodium azide is added. The mixture is heated (e.g., at 60 °C) to facilitate the nucleophilic substitution, yielding the desired Pomalidomide-C5-azide.[5]

2. PROTAC Assembly via Click Chemistry:

-

An alkyne-modified target protein ligand and Pomalidomide-C5-azide are dissolved in a suitable solvent (e.g., DMF or a t-BuOH/water mixture).[6]

-

A copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, is added to the mixture.[6]

-

The reaction is stirred at room temperature for 4-12 hours, and its progress is monitored by LC-MS.[6]

-

Upon completion, the final PROTAC product is purified using techniques such as column chromatography or preparative HPLC.

Caption: A representative workflow for the synthesis of a pomalidomide-based PROTAC.

Western Blot for Target Protein Degradation

The Western blot is the primary assay to confirm and quantify the degradation of the target protein.[6]

-

Cell Culture and Treatment: Plate the chosen cell line at an appropriate density and allow cells to adhere overnight. Treat the cells with varying concentrations of the pomalidomide-based PROTAC for a specified duration (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[6]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4 °C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across lanes.[18]

-

Detection and Analysis: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.[18]

In Vitro Cytotoxicity Assay (MTT or SRB Assay)

This assay measures the effect of the PROTAC on cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the pomalidomide-based PROTAC. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

-

Cell Viability Measurement:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

-

For SRB assay: Fix the cells with trichloroacetic acid (TCA), wash, and stain with sulforhodamine B (SRB) dye. Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (GI50 or IC50) by plotting the viability data against the log of the compound concentration and fitting to a dose-response curve.

Mitigating Off-Target Effects

A significant challenge in the development of pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc finger (ZF) transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[4][19][20] This is an inherent activity of the pomalidomide moiety itself, which can act as a "molecular glue" for these neosubstrates.[4][21] Such off-target effects can lead to unintended biological consequences and potential toxicities.[4][22]

Recent studies have shown that strategic modification of the pomalidomide scaffold can significantly mitigate these off-target effects. Specifically, functionalization at the C5 position of the phthalimide (B116566) ring introduces steric hindrance that disrupts the binding of ZF proteins to the CRBN-PROTAC complex, while preserving the necessary interaction for on-target degradation.[18][19][23][24] This has led to the development of "bumped" pomalidomide analogs, such as Pomalidomide-C5-azide, which offer a more favorable selectivity profile.[18][22][23]

Caption: C5 modification of pomalidomide mitigates off-target degradation.

Conclusion

Pomalidomide-based PROTACs represent a powerful and versatile platform for targeted protein degradation. By leveraging the robust and well-characterized interaction with the CRBN E3 ligase, researchers have successfully developed degraders for a wide array of challenging drug targets. The modular nature of PROTACs, facilitated by synthetic strategies like click chemistry, allows for rapid exploration of different target-binding ligands and linkers. While off-target effects remain a key consideration, rational design strategies, such as C5 modification of the pomalidomide core, are paving the way for the development of more selective and potent next-generation therapeutics. This technical guide provides a foundational framework of the data, protocols, and pathways essential for scientists and researchers contributing to this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 10. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. biorxiv.org [biorxiv.org]

- 23. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Pomalidomide 4'-PEG3-azide for Click Chemistry-Mediated Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Application Notes: Mechanism and Utility

Pomalidomide (B1683931) 4'-PEG3-azide is a bifunctional molecule designed for advanced chemical biology and drug discovery applications, particularly in the field of Targeted Protein Degradation (TPD).[1] It serves as a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The molecule consists of three key components:

-

Pomalidomide: An immunomodulatory drug that acts as a potent ligand for the Cereblon (CRBN) protein.[][3]

-

PEG3 Linker: A short, hydrophilic 3-unit polyethylene (B3416737) glycol linker that provides spacing and can improve the solubility of the final conjugate.[1]

-

Terminal Azide (B81097) (N₃): A versatile chemical handle that enables covalent ligation to alkyne-containing molecules via highly efficient and bio-orthogonal "click chemistry".[1][4]

Mechanism of Action: Pomalidomide functions by binding to CRBN, which is a substrate receptor component of the Cullin 4A-Ring Box 1 (CUL4A-RBX1-DDB1-CRBN), or CRL4-CRBN, E3 ubiquitin ligase complex.[5] This binding event allosterically modulates the complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] In the context of a PROTAC, the pomalidomide moiety hijacks this cellular machinery, enabling the targeted degradation of a specific protein of interest linked to the other end of the molecule.[1]

Physicochemical Properties

Pomalidomide 4'-PEG3-azide is one of several available functionalized pomalidomide derivatives. The choice of linker can influence the physicochemical properties and efficacy of the final PROTAC molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Linker Type |

| This compound | C₂₁H₂₄N₆O₈ | 488.45 | 2267306-15-8 | 4'-Amide linked 3-unit PEG |

| Pomalidomide-C5-azide | C₁₈H₂₀N₆O₄ | 384.39 | N/A | C5 alkyl chain |

| Pomalidomide-PEG5-azide | C₂₅H₃₂N₆O₁₀ | 576.56 | N/A | 5-unit PEG chain |

Table 1: Comparative physicochemical properties of common pomalidomide-azide derivatives.[5]

Experimental Protocols

The azide group on this compound allows for its conjugation to an alkyne-modified molecule of interest (e.g., a ligand for a target protein) via two primary click chemistry methods: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4]

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a molecule containing a terminal alkyne. The reaction is catalyzed by Copper(I), which is generated in situ from a Copper(II) source and a reducing agent.[7]

A. Materials and Reagents

-

This compound

-

Alkyne-functionalized molecule of interest

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) Sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate (NaAsc)

-

Ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the Cu(I) catalyst.[7]

-

Deionized Water

B. Stock Solution Preparation

| Reagent | Suggested Concentration | Solvent | Notes |

| This compound | 10 mM | Anhydrous DMSO | Store at -20°C, protected from light. |

| Alkyne-Molecule | 10 mM | Anhydrous DMSO | Adjust concentration based on solubility. |

| CuSO₄ | 100 mM | Deionized Water | Stable at room temperature. |

| Sodium Ascorbate | 1 M | Deionized Water | Prepare fresh before each use. Prone to oxidation. |

| THPTA (optional) | 100 mM | Deionized Water | Stable at room temperature. |

C. Step-by-Step Reaction Procedure

The following procedure is based on a 1 µmol reaction scale. Volumes can be scaled as needed.

-

In a clean microcentrifuge tube or reaction vial, add 100 µL of 10 mM this compound solution (1 µmol, 1.0 eq).

-

Add 1.0-1.2 equivalents of the alkyne-functionalized molecule (e.g., 100-120 µL of a 10 mM stock).

-

Add DMSO and/or water to ensure all components remain dissolved and to achieve a final reactant concentration of 1-10 mM. A common solvent ratio is 4:1 DMSO:H₂O.

-

(Optional) If using a ligand, add 5 equivalents of THPTA relative to copper (e.g., 0.5 µL of 100 mM stock for a 0.1 eq copper reaction).

-

Add 0.1 equivalents of CuSO₄ solution (e.g., 1 µL of 100 mM stock). Vortex briefly.

-

Initiate the reaction by adding 1-2 equivalents of freshly prepared Sodium Ascorbate solution (e.g., 1-2 µL of 1 M stock).

-

Seal the vial and stir or gently agitate the reaction mixture at room temperature. Protect from light.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

D. Work-up and Purification

-

Once the reaction is complete, dilute the mixture with deionized water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography or preparative HPLC to obtain the final conjugate.

| Component | Role | Typical Amount (Equivalents) |

| This compound | Azide source | 1.0 |

| Alkyne-Molecule | Alkyne source | 1.0 - 1.2 |

| CuSO₄ | Catalyst precursor | 0.1 - 0.5 |

| Sodium Ascorbate | Reducing agent | 1.0 - 2.0 |

| THPTA / TBTA | Cu(I) stabilizing ligand | 0.5 - 1.0 |

Table 2: Typical reagent stoichiometry for a CuAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for biological applications or with substrates sensitive to copper. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide.[1][4]

A. Materials and Reagents

-

This compound

-

Strained alkyne-functionalized molecule (e.g., DBCO-ligand)

-

Solvent: Anhydrous DMSO or a biocompatible buffer system.

B. Stock Solution Preparation

| Reagent | Suggested Concentration | Solvent |

| This compound | 10 mM | Anhydrous DMSO |

| Strained Alkyne-Molecule | 10 mM | Anhydrous DMSO |

C. Step-by-Step Reaction Procedure

-

In a clean reaction vial, combine the this compound solution (1.0 equivalent) and the strained alkyne solution (1.0-1.5 equivalents).

-

If necessary, adjust the final volume and concentration with additional solvent. For biological conjugations, the final concentration of organic solvent (e.g., DMSO) should typically be kept below 5% (v/v).

-

Seal the vial and allow the reaction to proceed at room temperature or 37°C.

-

Monitor the reaction progress by LC-MS. SPAAC reactions are often complete within 1-12 hours.

D. Purification

-

Purification methods for SPAAC reactions are highly dependent on the nature of the conjugate. For small molecule-small molecule conjugations, the methods described in the CuAAC protocol (extraction, chromatography) are applicable. For bioconjugations (e.g., to proteins or oligonucleotides), techniques like dialysis, size-exclusion chromatography (SEC), or affinity purification may be required.

References

Application Notes: Synthesis and Validation of a PROTAC Using Pomalidomide 4'-PEG3-azide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for qualified research professionals. All experimental work should be conducted in a properly equipped laboratory facility, adhering to all institutional and governmental safety regulations. Appropriate personal protective equipment (PPE) must be worn at all times.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality. They function by inducing the degradation of specific target proteins rather than merely inhibiting them.[1] A PROTAC consists of three main components: a ligand that binds to a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

This document provides a detailed protocol for the synthesis of a PROTAC using a Cereblon (CRBN) E3 ligase ligand, Pomalidomide 4'-PEG3-azide . Pomalidomide is a well-established immunomodulatory drug that binds to the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3] The azide (B81097) functional group on the PEG linker allows for a highly efficient and specific conjugation reaction with an alkyne-functionalized POI ligand via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[4][5] This modular approach facilitates the rapid synthesis of PROTAC libraries for screening and optimization.[6][7]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs operate by hijacking the cell's natural ubiquitin-proteasome system (UPS). The PROTAC molecule first forms a ternary complex by simultaneously binding to the POI and an E3 ligase (here, CRBN).[8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[9] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[2] The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[8]

Caption: PROTAC mechanism of action.

Experimental Workflow

The development of a novel PROTAC follows a logical workflow, from chemical synthesis to biological validation. The process begins with the synthesis of the final PROTAC molecule, followed by purification and rigorous analytical characterization. The validated PROTAC is then assessed in cell-based assays to determine its ability to induce target protein degradation and exert a biological effect.

Caption: General experimental workflow for PROTAC development.

Experimental Protocols

Protocol: PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol describes a general method for the solution-phase synthesis of a PROTAC by conjugating this compound with an alkyne-functionalized POI ligand.[6][10]

Materials and Reagents:

-

This compound

-

Alkyne-functionalized POI ligand ("Warhead-Alkyne")

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent: 1:1 mixture of tert-Butanol (t-BuOH) and Water, or Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Reaction vial with stir bar

Procedure:

-

In a clean reaction vial, dissolve the Alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

-

Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

In a separate microfuge tube, prepare the catalyst premix. Add CuSO₄·5H₂O (0.1 equivalents, from a stock solution) and THPTA (0.5 equivalents, from a stock solution). Let this stand for 2 minutes.[11] The THPTA ligand stabilizes the active Cu(I) species and increases reaction efficiency.[12]

-

Add the catalyst premix to the reaction vial containing the azide and alkyne.

-

Initiate the reaction by adding a freshly prepared solution of Sodium Ascorbate (0.3 equivalents). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.[10]

-

Seal the vial under an inert atmosphere (N₂ or Ar) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. The reaction is typically complete within 4-12 hours. Look for the consumption of starting materials and the appearance of a new peak corresponding to the desired PROTAC mass.[6]

-

Once the reaction is complete, quench it by adding a small amount of ethylenediaminetetraacetic acid (EDTA) solution to chelate the copper catalyst.

-

Remove the solvent under reduced pressure (if using organic solvent) or proceed directly to purification.

Protocol: PROTAC Purification and Characterization

Purification: The crude reaction mixture is typically purified using reverse-phase preparative High-Performance Liquid Chromatography (prep-HPLC).

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of Acetonitrile (ACN) in water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

-

Detection: UV detection at appropriate wavelengths (e.g., 254 nm and 280 nm).

-

Collect fractions corresponding to the product peak and combine them. Lyophilize the combined fractions to obtain the purified PROTAC as a solid.

Characterization: The purity and identity of the final PROTAC must be confirmed.

-

LC-MS: Analytical LC-MS is used to confirm the purity (>95% is desirable) and verify the molecular weight of the final compound. The large size of PROTACs may lead to multi-charged ions.[13]

-

NMR: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the PROTAC and ensure the formation of the triazole ring.

Data Presentation

Quantitative data from synthesis and biological evaluation should be clearly summarized.

Table 1: Synthesis and Characterization Data

| Parameter | Result | Method |

|---|---|---|

| Reaction Time | 6 hours | LC-MS Monitoring |

| Crude Yield | 85% | Gravimetric |

| Purified Yield | 62% | Gravimetric |

| Final Purity | >98% | HPLC (254 nm) |

| Identity (m/z) | [M+H]⁺: Expected | ESI-MS |

| Structure | Confirmed | ¹H NMR |

Table 2: Biological Activity Data (Representative)

| Compound | DC₅₀ (nM)[14][15] | Dₘₐₓ (%)[14][15] | Cell Line | Assay Method |

|---|---|---|---|---|

| Final PROTAC | 25 | 92 | Example Cancer Cell Line | Western Blot (24h) |

| Negative Control* | >10,000 | <10 | Example Cancer Cell Line | Western Blot (24h) |

*Negative control could be a version of the PROTAC with a non-binding E3 ligand or POI ligand to demonstrate mechanism-specificity.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. broadpharm.com [broadpharm.com]

- 13. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pomalidomide Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931) is a potent immunomodulatory drug that functions by binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][2][3] This mechanism is powerfully repurposed in the field of targeted protein degradation through the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][4]

Pomalidomide-C5-azide is a critical chemical tool that incorporates the pomalidomide E3 ligase-recruiting moiety with a versatile azide (B81097) handle.[3][4] This azide group enables the efficient covalent conjugation of pomalidomide to alkyne-modified molecules—such as POI ligands, imaging probes, or other bioactive compounds—via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][4] As a cornerstone of "click chemistry," the CuAAC reaction is rapid, efficient, and bioorthogonal, forming a stable 1,2,3-triazole linkage.[2][3][7][8] These application notes provide detailed methodologies for the synthesis of pomalidomide-C5-azide and its subsequent use in CuAAC reactions.

Biological Context: PROTAC-Mediated Protein Degradation

Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system. The pomalidomide portion of the PROTAC binds to CRBN, while the other end binds to a specific POI.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of protein degradation by a pomalidomide-based PROTAC.

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-C5-Azide

The synthesis of pomalidomide-C5-azide is generally achieved through a two-step process involving the installation of a C5 linker onto the pomalidomide core, followed by conversion to the azide.[1]

Caption: Synthetic workflow for Pomalidomide-C5-Azide.

A. Materials and Reagents

-

Pomalidomide

-

1,5-Dibromopentane

-

Potassium Carbonate (K₂CO₃)

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Silica Gel

B. Procedure: Step 1 - Synthesis of N-(5-bromopentyl)-pomalidomide [1]

-

To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction with water and extract with DCM three times.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-(5-bromopentyl)-pomalidomide.

C. Procedure: Step 2 - Synthesis of Pomalidomide-C5-Azide [1]

-

Dissolve the N-(5-bromopentyl)-pomalidomide intermediate (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling, dilute the mixture with water and extract with DCM three times.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.

D. Data Presentation

| Reagent/Parameter | Step 1 (Alkylation) | Step 2 (Azidation) |

| Pomalidomide | 1.0 eq | - |

| Intermediate | - | 1.0 eq |

| K₂CO₃ | 2.0 eq | - |

| 1,5-Dibromopentane | 3.0 eq | - |

| NaN₃ | - | 1.5 eq |

| Solvent | DMF | DMF |

| Temperature | 60 °C | 60 °C |

| Time | 12 hours | 6 hours |

| Typical Yield | Variable | >80% |

| Table 1: Summary of typical reaction conditions for the synthesis of Pomalidomide-C5-Azide. |

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of pomalidomide-C5-azide to a terminal alkyne-containing molecule.[2][3] Optimization may be required for specific substrates.

Caption: Generalized experimental workflow for the CuAAC reaction.

A. Materials and Reagents

-

Pomalidomide-C5-azide

-

Alkyne-functionalized molecule of interest

-

Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents.[9]

-

Solvent: Co-solvent systems like DMSO/H₂O or t-BuOH/H₂O are common.[2]

-

Ethylenediaminetetraacetic acid (EDTA) for workup.[9]

-

Pomalidomide-C5-azide: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Alkyne Substrate: Prepare a 10 mM stock solution in anhydrous DMSO.

-

CuSO₄: Prepare a 20-100 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM to 1 M stock solution in deionized water. This solution must be prepared fresh immediately before use. [2][9]

-

In a reaction vial, combine Pomalidomide-C5-azide (1.0-1.2 equivalents) and the alkyne substrate (1.0 equivalent, as the limiting reagent).

-

Add the chosen solvent system to achieve a final reaction concentration of 5-10 mM.

-

Degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.[9]

-

Add the CuSO₄ solution (0.1-0.2 equivalents) and the THPTA/TBTA ligand solution (0.5-1.0 equivalent).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent).

-

Stir the reaction at room temperature. The reaction is typically complete within 1 to 24 hours.[2][9]

-

Monitor progress by TLC or LC-MS until the limiting reagent is consumed.

D. Workup and Purification [9]

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the organic layer with a dilute aqueous solution of EDTA to chelate and remove copper salts.

-

Perform a final wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by silica gel chromatography or HPLC.

E. Data Presentation

| Parameter | Recommended Conditions/Range | Notes |

| Solvent | t-BuOH/H₂O (1:1), DMSO/H₂O | Co-solvents are often required to solubilize reactants.[2] |

| Pomalidomide-C5-azide | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion.[2] |

| Alkyne Substrate | 1.0 equivalent | Typically the limiting reagent.[2] |

| Copper(I) Source | CuSO₄ (0.1 - 0.5 eq) + Reducing Agent | In situ reduction of Cu(II) to the active Cu(I) is common.[2][8] |

| Reducing Agent | Sodium Ascorbate (1.0 - 5.0 eq) | Must be freshly prepared.[2] |

| Copper Ligand | THPTA or TBTA (1.0 - 5.0 eq relative to copper) | Stabilizes the Cu(I) catalyst and prevents side reactions.[2][9] |

| Temperature | Room Temperature | The reaction is generally efficient at ambient temperatures.[2] |

| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS.[2][9] |

| Reported Yields | 21% - 83% | Highly dependent on the specific alkyne substrate and linker.[2][10][11] |

| Table 2: Typical reaction conditions and reported yields for CuAAC with pomalidomide derivatives. |

Troubleshooting & Optimization

Low yields or incomplete reactions in CuAAC can often be resolved by careful optimization and control of the reaction conditions.

| Symptom | Potential Cause | Recommended Solution |

| No or Very Low Product Formation | Inactive Catalyst: Oxygen contamination has oxidized Cu(I) to inactive Cu(II).[9] | Ensure all solvents are thoroughly degassed. Perform the reaction under an inert atmosphere (N₂ or Ar). Use a freshly prepared sodium ascorbate solution.[9] |

| Impure Reagents: Impurities are interfering with the catalytic cycle.[9] | Confirm the purity of starting materials via NMR or LC-MS. Purify if necessary.[9] | |

| Reaction Stalls Before Completion | Catalyst Degradation: The Cu(I) catalyst has deactivated over time.[9] | Add a second aliquot of the CuSO₄/ligand and sodium ascorbate solutions.[9] |

| Poor Solubility: Reactants are not fully dissolved, leading to slow reaction rates.[9] | Use a co-solvent system (e.g., DMSO/H₂O). Gentle heating may be applied, but monitor for degradation.[9] | |

| Formation of Side Products | Oxidative Homocoupling: Undesired alkyne-alkyne coupling. | Degas solvents thoroughly. Use a copper-stabilizing ligand like THPTA or TBTA.[9] |

| Decomposition of Reagents: Reactants may be sensitive to pH or heat. | Ensure the pH is within a stable range (typically 4-12). Avoid excessive heat.[9] | |

| Difficulty in Purification | Residual Copper: Copper salts co-elute with the product. | During workup, wash the organic layer with a copper chelator like EDTA to facilitate its removal.[9] |

| Table 3: A guide for troubleshooting CuAAC reactions involving Pomalidomide-C5-azide. |

Conclusion

Pomalidomide-C5-azide is an invaluable reagent for the synthesis of complex molecular architectures, particularly in the development of PROTACs and other chemical biology probes.[2][3] The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for its conjugation to a wide variety of alkyne-containing molecules.[2] The protocols, data, and troubleshooting guide provided herein serve as a comprehensive resource for researchers, enabling the reliable application of this powerful click chemistry reaction. While the provided protocols offer a strong starting point, optimization of reaction conditions may be necessary to achieve maximal yields for specific substrates.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Revolutionizing Targeted Protein Degradation: Application of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in PROTAC Conjugation

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the POI. The modular nature of PROTACs allows for systematic optimization, with the linker playing a crucial role in determining the efficacy of the degrader.

Strain-promoted azide-alkyne cycloaddition (SPAAC) has become a powerful tool in the synthesis of PROTACs. As a type of "click chemistry," SPAAC is a bioorthogonal reaction, meaning it can occur in complex biological systems without interfering with native biochemical processes. This copper-free reaction between a strained cyclooctyne (B158145) (such as DBCO or BCN) and an azide (B81097) offers high efficiency, selectivity, and biocompatibility, making it an ideal strategy for conjugating the POI-binding and E3 ligase-recruiting moieties of a PROTAC.[1][2]

This document provides detailed application notes and protocols for the use of SPAAC in PROTAC conjugation, including quantitative data for reaction optimization and methodologies for the synthesis and biological evaluation of PROTACs.

Mechanism of Action of a PROTAC

A PROTAC molecule brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[3][4]

Caption: General mechanism of PROTAC-mediated protein degradation.

SPAAC Chemistry for PROTAC Synthesis

The synthesis of a PROTAC via SPAAC typically involves the functionalization of one binding moiety (either the POI ligand or the E3 ligase ligand) with a strained cyclooctyne (e.g., DBCO) and the other with an azide. The two components are then conjugated in a simple, one-step reaction under mild conditions.

Caption: General workflow for PROTAC synthesis using SPAAC.

Quantitative Data for SPAAC Reactions

The choice of cyclooctyne can significantly impact the kinetics of the SPAAC reaction. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, providing a baseline for selecting the appropriate reagent for PROTAC synthesis.[5]

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Dibenzocyclooctyne | DBCO | 0.1 - 1.0 |

| Bicyclononyne | BCN | 0.01 - 0.1 |

| Dibenzoazacyclooctyne | DIBAC | ~1.0 |

| Biarylazacyclooctynone | BARAC | >1.0 |

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.

Experimental Protocols

Protocol 1: Synthesis of a Pomalidomide-Based PROTAC via SPAAC

This protocol describes the conjugation of an azide-functionalized pomalidomide (B1683931) derivative (an E3 ligase ligand) to a DBCO-functionalized ligand for a protein of interest.[6]

Materials:

-

Pomalidomide-linker-azide

-

DBCO-functionalized POI ligand

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-